molecular formula C23H16BrClN2O2 B4332921 N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No. B4332921
M. Wt: 467.7 g/mol
InChI Key: GDIHPSRNDRABIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, also known as BRD0705, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has drawn the attention of researchers due to its unique structure and potential biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is not fully understood. However, it has been shown to interact with several proteins in the body, including histone deacetylases (HDACs) and bromodomains. These proteins are involved in various cellular processes, including gene expression and cell signaling. By modulating the activity of these proteins, this compound may have a wide range of biological activities.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell signaling. It has also been shown to modulate the activity of bromodomains, which can affect protein-protein interactions. These effects may contribute to the compound's anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is its potential as a therapeutic agent for various diseases. Its unique structure and potential biological activities make it an interesting target for drug development. However, one limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments and may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases. Another area of focus could be on its potential as a tool for studying the role of HDACs and bromodomains in various cellular processes. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound. Overall, this compound is an interesting compound with potential applications in scientific research and drug development.

Scientific Research Applications

N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory and anti-cancer activities in preclinical studies. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O2/c24-16-7-11-18(12-8-16)26-23(29)22(28)20-14-27(21-4-2-1-3-19(20)21)13-15-5-9-17(25)10-6-15/h1-12,14H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIHPSRNDRABIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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